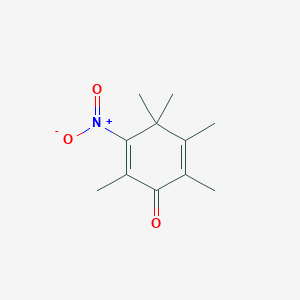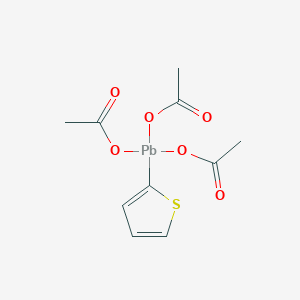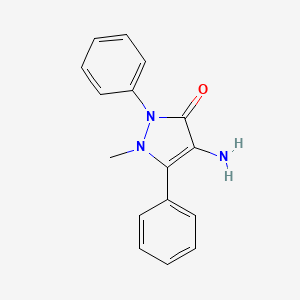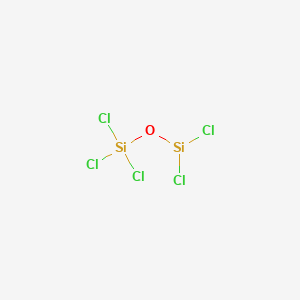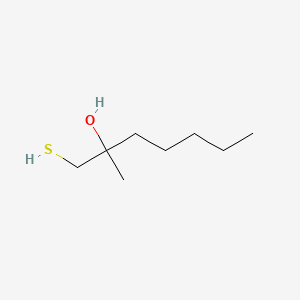![molecular formula C12H14N2O6S B14648059 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid CAS No. 53306-88-0](/img/structure/B14648059.png)
4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid: is a synthetic azo compound Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by coupling with an appropriate aromatic compound. The process begins with the diazotization of an aromatic amine using nitrous acid (HNO2) to form a diazonium salt. This intermediate is then coupled with an ethoxy-substituted aromatic compound under controlled conditions to yield the desired azo compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4) under controlled conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in chromatography and spectrophotometric analysis due to its distinct color properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and cosmetics
Mecanismo De Acción
The mechanism of action of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo electrophilic aromatic substitution, where the azo group acts as an electron-withdrawing group, facilitating the attack of electrophiles on the aromatic ring. This interaction can lead to various chemical modifications, making it useful in different applications .
Comparación Con Compuestos Similares
- 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid
- 4-[(E)-(4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid
Comparison: While these compounds share the azo group and sulfonic acid functionality, 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid is unique due to its ethoxy and dioxobutan-2-yl substituents. These groups can influence the compound’s solubility, reactivity, and color properties, making it distinct in its applications .
Propiedades
Número CAS |
53306-88-0 |
|---|---|
Fórmula molecular |
C12H14N2O6S |
Peso molecular |
314.32 g/mol |
Nombre IUPAC |
4-[(1-ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H14N2O6S/c1-3-20-12(16)11(8(2)15)14-13-9-4-6-10(7-5-9)21(17,18)19/h4-7,11H,3H2,1-2H3,(H,17,18,19) |
Clave InChI |
YTPWKFIENSUKCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


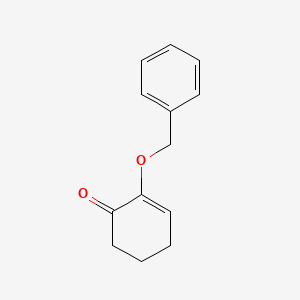
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)



